![molecular formula C23H32N6O4S B565868 Propoxyphenyl sildenafil CAS No. 877777-10-1](/img/structure/B565868.png)
Propoxyphenyl sildenafil
描述
Propoxyphenyl sildenafil is a synthetic chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a propoxy group attached to the phenyl ring, which differentiates it from other analogues .
作用机制
Target of Action
Propoxyphenyl sildenafil, like its parent compound sildenafil, primarily targets an enzyme known as phosphodiesterase type 5 (PDE-5) . This enzyme is found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . The role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a substance that induces smooth muscle relaxation .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by this compound causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum . At recommended doses, it has no effect in the absence of sexual stimulation .
Biochemical Pathways
The biochemical pathway affected by this compound involves the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) pathway . When sexual stimulation occurs, NO is released and activates the enzyme guanylate cyclase, which results in increased levels of cGMP . This cGMP then produces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow . This compound enhances this effect by inhibiting PDE-5, the enzyme responsible for the degradation of cGMP .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Sildenafil is rapidly absorbed and its bioavailability is affected by factors such as food intake . It is distributed throughout the body and is primarily metabolized by the liver via the cytochrome P450 3A4 (major) and 2C9 (minor route) enzymes . The major metabolite formed via the N-desmethylation pathway has 50% of the activity as sildenafil . Sildenafil is primarily excreted in the feces (~80%, as metabolites) and to a lesser extent in the urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and the facilitation of an erection . It has also been found to have an antiproliferative effect on pulmonary artery smooth muscle cells, potentially through the inhibition of certain calcium channels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can affect the absorption of sildenafil, potentially delaying its onset of action . Additionally, the drug’s metabolism can be affected by factors such as liver function and the concurrent use of other medications . Environmental pollutants, including sildenafil and its metabolites, can also have far-reaching effects on human health and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propoxyphenyl sildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the propoxy group: The propoxy group is introduced via an alkylation reaction using propyl halides in the presence of a base.
Sulfonylation: The final step involves the sulfonylation of the intermediate compound with a sulfonyl chloride derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Propoxyphenyl sildenafil undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
科学研究应用
Chemical Structure and Pharmacology
Propoxyphenyl sildenafil is characterized by the addition of a propoxy group at the C-19 position, replacing the ethoxy group found in sildenafil. This structural modification may influence its pharmacokinetics and efficacy compared to sildenafil. The compound retains the ability to inhibit PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which is crucial for vasodilation and smooth muscle relaxation .
Clinical Applications
- Erectile Dysfunction : Similar to sildenafil, this compound may be utilized in the treatment of erectile dysfunction, leveraging its PDE5 inhibitory action to enhance blood flow to the corpus cavernosum during sexual stimulation.
- Pulmonary Arterial Hypertension : The compound is likely effective in managing pulmonary arterial hypertension by reducing mean pulmonary arterial pressure and improving exercise capacity in affected patients . Clinical studies have shown that PDE5 inhibitors can significantly improve hemodynamics in patients with this condition.
- Fetal Growth Restriction : Research indicates that sildenafil can benefit pregnant women experiencing fetal growth restriction by improving uteroplacental blood flow, which may also extend to this compound .
- Cancer Treatment : Emerging studies suggest that PDE5 inhibitors, including this compound, could play a role in cancer therapy due to their effects on tumor microenvironments and angiogenesis inhibition . The inhibition of PDE5 may enhance the efficacy of certain chemotherapeutic agents.
- Neurodegenerative Diseases : There is ongoing research into the potential neuroprotective effects of PDE5 inhibitors, including this compound, in conditions such as Alzheimer's disease and other neurodegenerative disorders . The modulation of cGMP levels may offer therapeutic benefits in these contexts.
Sildenafil for Pulmonary Arterial Hypertension
A meta-analysis reviewed various studies on sildenafil's effectiveness in treating pulmonary arterial hypertension. Results indicated significant reductions in pulmonary arterial pressure and improved exercise performance among patients treated with sildenafil compared to controls .
Fetal Growth Restriction
In a clinical trial involving pregnant women with fetal growth restriction, sildenafil administration resulted in increased birth weights and improved umbilical artery blood flow metrics . These findings suggest that this compound may have similar beneficial effects.
Cancer Research
A study exploring the effects of PDE5 inhibitors on tumor growth demonstrated that these compounds could inhibit angiogenesis and reduce tumor size in animal models . this compound's role in this area remains an exciting avenue for future research.
相似化合物的比较
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile
Uniqueness
Propoxyphenyl sildenafil is unique due to the presence of the propoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This structural modification can influence its binding affinity, selectivity, and overall therapeutic profile .
生物活性
Propoxyphenyl sildenafil is a synthetic analog of sildenafil, classified as a phosphodiesterase type 5 (PDE5) inhibitor. It shares structural similarities with sildenafil, which is widely known for its effectiveness in treating erectile dysfunction (ED) and pulmonary arterial hypertension. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential applications in medicine.
Target Enzyme : this compound primarily inhibits phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound enhances the effects of nitric oxide (NO), leading to increased cGMP levels, which facilitate smooth muscle relaxation and improved blood flow to the penis, thereby aiding in erection .
Biochemical Pathway : The action of this compound is centered around the NO-cGMP pathway. When sexual stimulation occurs, NO is released, stimulating the production of cGMP. Elevated cGMP levels result in vasodilation and increased blood flow .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Similar to sildenafil, this compound is rapidly absorbed after oral administration. Its bioavailability can be influenced by food intake, which may delay absorption but does not significantly affect overall efficacy .
Case Studies and Clinical Trials
Comparison with Other PDE5 Inhibitors
A comparative analysis of various PDE5 inhibitors highlights the potency and selectivity of this compound:
Compound | Potency (IC50) | Selectivity for PDE5 | Common Uses |
---|---|---|---|
This compound | TBD | High | Erectile Dysfunction |
Sildenafil | ~0.1 µM | High | Erectile Dysfunction, PAH |
Tadalafil | ~0.3 µM | Moderate | Erectile Dysfunction, BPH |
Vardenafil | ~0.02 µM | High | Erectile Dysfunction |
Note: TBD = To Be Determined; PAH = Pulmonary Arterial Hypertension; BPH = Benign Prostatic Hyperplasia .
Scientific Applications
This compound has potential applications beyond erectile dysfunction treatment:
属性
IUPAC Name |
1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQLYOWYJTHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877777-10-1 | |
Record name | Propoxyphenyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPOXYPHENYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。